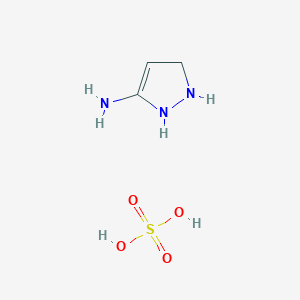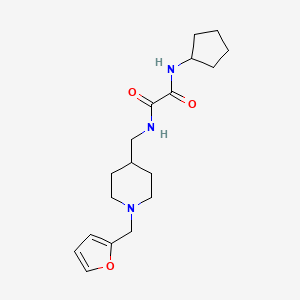
N1-cyclopentyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclopentyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a cyclopentyl group, a furan ring, and a piperidine moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step often involves the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with furan-2-ylmethylamine under reductive amination conditions.
Cyclopentylation: The next step involves the introduction of the cyclopentyl group. This can be done by reacting the piperidine intermediate with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Oxalamide Formation: Finally, the oxalamide moiety is introduced by reacting the cyclopentylated piperidine intermediate with oxalyl chloride, followed by treatment with an amine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N1-cyclopentyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.
Reduction: The compound can be reduced at various sites, including the piperidine ring, which can be hydrogenated to form a saturated piperidine derivative.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation can be performed using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-cyclopentyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme-substrate interactions.
Medicine
In the medical field, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-cycloheptyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- N1-cyclopropyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N1-cyclopentyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of a cyclopentyl group, a furan ring, and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
By comparing it with similar compounds, researchers can better understand its unique properties and potential advantages in different contexts.
Properties
IUPAC Name |
N'-cyclopentyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-17(18(23)20-15-4-1-2-5-15)19-12-14-7-9-21(10-8-14)13-16-6-3-11-24-16/h3,6,11,14-15H,1-2,4-5,7-10,12-13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKDJOOPCOEERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
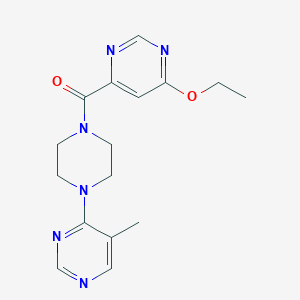
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2681410.png)
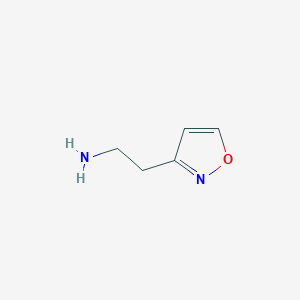

![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2681415.png)
![N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2681418.png)
![(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione](/img/structure/B2681420.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-sulfanylidene-3H-1,3-thiazole-4-carboxylic acid](/img/structure/B2681422.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2681425.png)
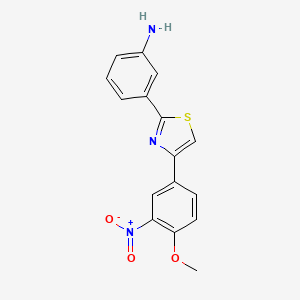
![4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681427.png)
![methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2681428.png)
![(3R)-3-(5-chlorothiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2681429.png)
